molecular formula C10H16N2O3 B12442171 [(2,4,5-Trimethoxyphenyl)methyl]hydrazine CAS No. 887595-27-9

[(2,4,5-Trimethoxyphenyl)methyl]hydrazine

Cat. No.: B12442171
CAS No.: 887595-27-9
M. Wt: 212.25 g/mol
InChI Key: LNAFTOQYMNZXAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2,4,5-Trimethoxyphenyl)methyl]hydrazine is a chemical compound with the molecular formula C10H16N2O3 It is characterized by the presence of a hydrazine group attached to a 2,4,5-trimethoxyphenylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4,5-Trimethoxyphenyl)methyl]hydrazine typically involves the reaction of 2,4,5-trimethoxybenzyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2,4,5-Trimethoxyphenyl)methyl]hydrazine can undergo various types of chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

[(2,4,5-Trimethoxyphenyl)methyl]hydrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of [(2,4,5-Trimethoxyphenyl)methyl]hydrazine involves its interaction with various molecular targets and pathways. The hydrazine group can form reactive intermediates that interact with cellular components, leading to biological effects. For example, it can inhibit enzymes or disrupt cellular processes by forming covalent bonds with nucleophilic sites on proteins or DNA.

Comparison with Similar Compounds

[(2,4,5-Trimethoxyphenyl)methyl]hydrazine can be compared with other similar compounds, such as:

    [(2,3,4-Trimethoxyphenyl)methyl]hydrazine: Similar structure but different substitution pattern on the phenyl ring.

    [(3,4,5-Trimethoxyphenyl)methyl]hydrazine: Another isomer with different biological activities.

    [(2,4-Dimethoxyphenyl)methyl]hydrazine: Lacks one methoxy group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

CAS No.

887595-27-9

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

(2,4,5-trimethoxyphenyl)methylhydrazine

InChI

InChI=1S/C10H16N2O3/c1-13-8-5-10(15-3)9(14-2)4-7(8)6-12-11/h4-5,12H,6,11H2,1-3H3

InChI Key

LNAFTOQYMNZXAH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CNN)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.